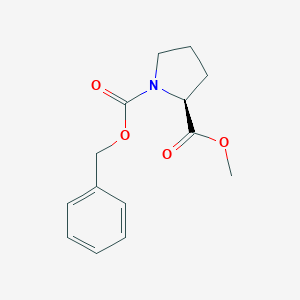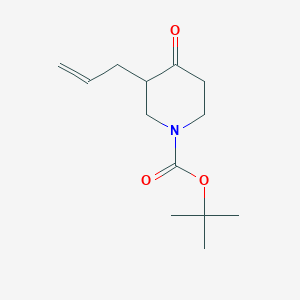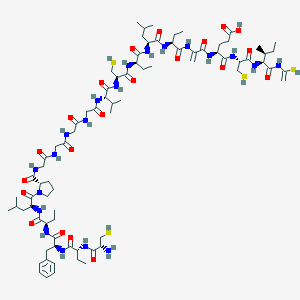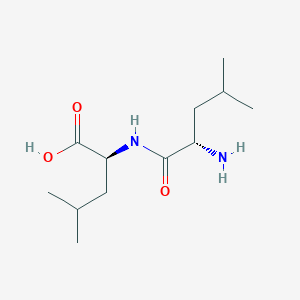
3,5-Dichloropyrazine-2-carbaldehyde
Übersicht
Beschreibung
The compound 3,5-Dichloropyrazine-2-carbaldehyde is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated. For instance, pyrazine derivatives are known for their potential in various chemical reactions and biological activities, as seen in the synthesis of pyrazolo[3,4-d]pyrimidines from related carbaldehydes and the study of pyrazine dicarbaldehydes .
Synthesis Analysis
The synthesis of related pyrazine compounds involves various methods, including microwave-induced synthesis, which is a time-efficient and solvent-free approach. For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under microwave conditions is described, highlighting the efficiency of this method . Similarly, a two-step synthesis of pyrazine dicarbaldehydes has been reported, involving the transformation of dimethylpyrazines and subsequent oxidation .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be substituted with various functional groups. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reveals that the aldehydic fragment is almost coplanar with the pyrazole ring, indicating the planarity of such compounds . This structural information is crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
Pyrazine derivatives undergo a range of chemical reactions, often facilitated by their aldehyde functional group. The reactivity of such compounds can lead to the formation of hydrazones or other heterocyclic structures when reacted with hydrazine or diamines . The presence of substituents on the pyrazine ring can significantly influence the chemical behavior and the outcome of reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be deduced from their molecular structure and substituents. For instance, the infrared spectrum and optical properties of a fluorophenyl-substituted pyrazole carbaldehyde have been studied, revealing insights into the vibrational frequencies and potential energy distribution within the molecule . Additionally, the molecular electrostatic potential map indicates regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . These properties are essential for predicting the behavior of these compounds in various environments and their potential applications in materials science or pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction, are used in creating chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).
- The synthesis and molecular structures of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, involving various acetophenones and hydrazine, showcase the compound's utility in creating complex molecular structures (Cuartas et al., 2017).
Regioselective Nucleophilic Aromatic Substitution Reactions
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines highlight the compound's role in understanding differences in regioselectivity, with implications for designing specific chemical syntheses (Scales et al., 2013).
Synthesis Under Special Conditions
- The synthesis of pyrazolo[3,4-d]pyrimidines using microwave-induced reactions demonstrates the adaptability of 3,5-dichloropyrazine-2-carbaldehyde in different synthesis environments, offering efficient and rapid production methods (Quiroga et al., 2008).
- Ultrasonics-promoted synthesis of 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles derivatives showcases innovative techniques in chemical synthesis, where this compound serves as a key intermediate (Trilleras et al., 2013).
Structural Characterization and Crystallography
- Analysis of crystal structures of N-Substituted Pyrazolines, with 3,5-dichloropyrazine-2-carbaldehyde as a precursor, contributes to our understanding of molecular geometries and interactions in solid states (Loh et al., 2013).
Formation of Metal Complexes
- Research on diorganotin(IV) complexes using pyrazine-2-carbaldehyde derivatives expands the scope of 3,5-dichloropyrazine-2-carbaldehyde in inorganic chemistry, particularly in the formation of metal-organic frameworks (Venkatraman et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dichloropyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMFTVFMSLGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576993 | |
| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyrazine-2-carbaldehyde | |
CAS RN |
136866-27-8 | |
| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














